![molecular formula C13H19NO3 B14211689 Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate CAS No. 824402-48-4](/img/structure/B14211689.png)
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and an isopropyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The isopropyl ether can be introduced via an etherification reaction, and the final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group will produce alcohols.
Applications De Recherche Scientifique
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester and ether groups may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl {3-amino-4-methoxyphenyl}acetate: Similar structure but with a methoxy group instead of an isopropyl ether.
Ethyl {3-amino-4-ethoxyphenyl}acetate: Contains an ethoxy group instead of an isopropyl ether.
Uniqueness
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate is unique due to the presence of the isopropyl ether group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or selectivity in biological systems.
Propriétés
Numéro CAS |
824402-48-4 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
ethyl 2-(3-amino-4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-13(15)8-10-5-6-12(11(14)7-10)17-9(2)3/h5-7,9H,4,8,14H2,1-3H3 |
Clé InChI |
QYMDCRMFQZYQGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
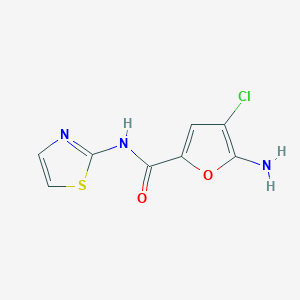
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
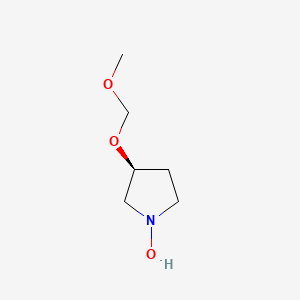
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
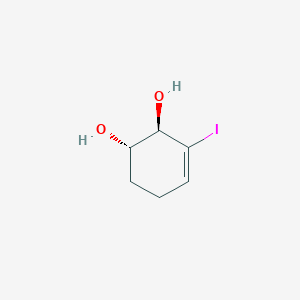
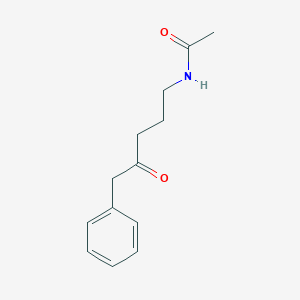
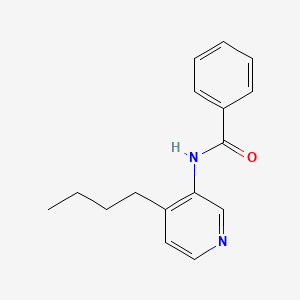
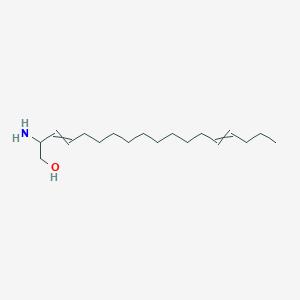

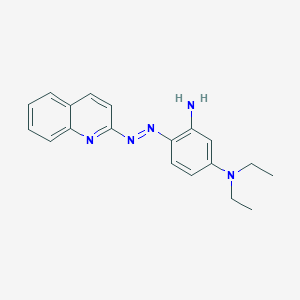

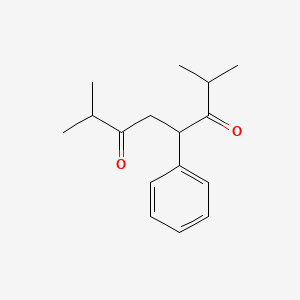
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)
